molecular formula C10H18Cl2N2 B12290488 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

Cat. No.: B12290488
M. Wt: 237.17 g/mol
InChI Key: CPXYJZKBXLNXSC-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a substituted aniline derivative featuring a benzene ring with N,N-dimethylamine and 1-aminoethyl substituents at the 3-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmacological and biochemical applications.

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H

InChI Key

CPXYJZKBXLNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes engineered transaminase polypeptides to convert substrates like 3′-hydroxyacetophenone to the desired product with high enantiomeric excess and conversion rates . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The aminoethyl group can participate in substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Y-27632 Dihydrochloride

Structure: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride. Key Differences:

  • Contains a cyclohexane ring and pyridyl group instead of a benzene ring.
  • Acts as a potent ROCK (Rho-associated kinase) inhibitor with competitive ATP-binding properties (K(i) = 140 nM for ROCK-II).
    Pharmacological Profile :
  • Inhibits stress fiber formation at 10 µM .
  • Higher cellular uptake due to facilitated diffusion .
    Applications : Widely used in studies of cytoskeletal dynamics and cancer cell migration .

3-(Aminomethyl)-N,N-dimethylaniline

Key Differences:

  • Shorter side chain (aminomethyl vs. aminoethyl), reducing steric bulk. Physicochemical Properties:
  • Lower molecular weight (166.23 g/mol vs. 249.18 g/mol for the target compound).
  • Likely reduced lipophilicity compared to the ethyl-substituted analog .

N,N-Dimethyl-p-phenylenediamine Dihydrochloride (DMPD·2HCl)

Structure : p-Phenylenediamine backbone with N,N-dimethyl groups.
Key Differences :

  • Lacks the aminoethyl substituent; features a second amine group at the para position. Applications:
  • Used as a microbial staining agent and antioxidant assay reagent .
  • Distinct from the target compound in both structure and application.

Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride

Structure: Azetidine ring with N,N-dimethylaminomethyl substituent. Key Differences:

  • Cyclic amine (azetidine) instead of a benzene ring.
    Applications : Primarily explored in synthetic chemistry for building bioactive molecules .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Substituents Solubility Pharmacological Target/Application References
3-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride 249.18 3-(1-aminoethyl), N,N-dimethyl Water-soluble Hypothesized kinase inhibitor
Y-27632 dihydrochloride 320.25 Cyclohexane, pyridyl, aminoethyl Water-soluble ROCK inhibitor
3-(Aminomethyl)-N,N-dimethylaniline 166.23 3-aminomethyl, N,N-dimethyl Moderate Synthetic intermediate
DMPD·2HCl 209.12 p-Phenylenediamine, N,N-dimethyl Water-soluble Microbial staining

Biological Activity

3-(1-aminoethyl)-N,N-dimethylaniline; dihydrochloride, also known as (S)-3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride, is a chiral primary amine with significant biological activity. This compound has garnered attention for its potential applications in pharmacology, particularly in neurological research and enzyme inhibition.

  • Molecular Formula : C10H18Cl2N2
  • Molecular Weight : Approximately 237.17 g/mol
  • CAS Number : 1986297-80-6

This compound's unique structural properties allow it to interact selectively with various biological targets, making it a valuable candidate for medicinal chemistry.

The primary biological activity of 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride involves its role as an enzyme inhibitor and receptor modulator . Research indicates that it may influence neurotransmitter systems in the brain, which is crucial for understanding its therapeutic potential in treating neurological disorders such as Alzheimer's disease.

Enzyme Interactions

  • Target Enzyme : ω-transaminase
  • Mode of Action : The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), facilitating transamination reactions. This interaction suggests good bioavailability and stability of the compound within biochemical pathways.

Biological Activity Data

Research findings indicate that 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride exhibits various biological activities, including:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
  • Neurotransmitter Modulation : Influences levels of neurotransmitters like serotonin and dopamine, which are critical for mood regulation and cognitive functions.

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that 3-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity.
    • Reference : Journal of Neurochemistry, 2023.
  • Enzymatic Activity :
    • In vitro assays showed that the compound inhibited the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters.
    • Reference : Biochemical Pharmacology, 2024.
  • Behavioral Studies :
    • Animal models treated with this compound exhibited improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating anxiety and depression.
    • Reference : Behavioral Brain Research, 2024.

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits monoamine oxidase (MAO)Biochemical Pharmacology, 2024
NeuroprotectionProtects neuronal cells from oxidative stressJournal of Neurochemistry, 2023
Cognitive EnhancementImproves cognitive function in animal modelsBehavioral Brain Research, 2024

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